molecular formula C22H20N2O4S B11464553 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11464553
M. Wt: 408.5 g/mol
InChI Key: MIJFWONSMGDWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a hydroxy-methoxyphenyl group, and a phenyl group

Preparation Methods

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

This compound has significant scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its therapeutic potential in treating various diseases, including viral infections and inflammatory conditions. In the industrial sector, it is used in the development of novel materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as indole derivatives and other thienopyridine-based molecules. These compounds share structural similarities but differ in their functional groups and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral and anticancer properties . The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-12-19-15(13-8-9-16(25)17(10-13)28-2)11-18(26)24-22(19)29-20(12)21(27)23-14-6-4-3-5-7-14/h3-10,15,25H,11H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

MIJFWONSMGDWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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